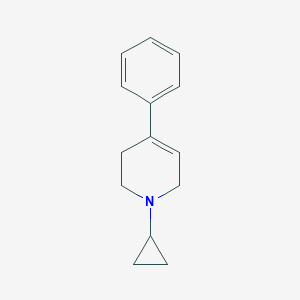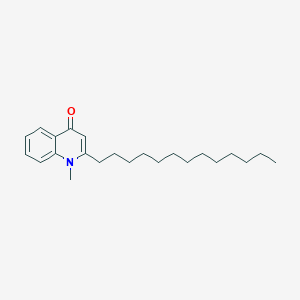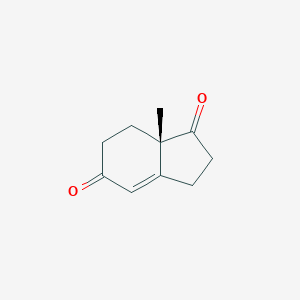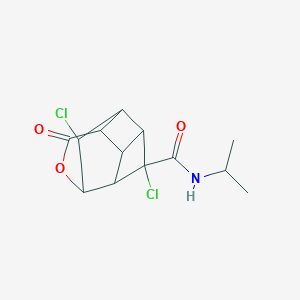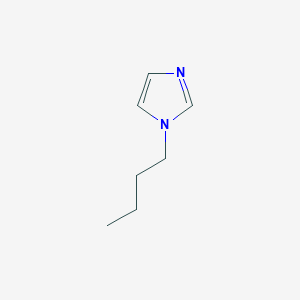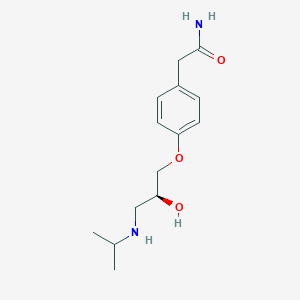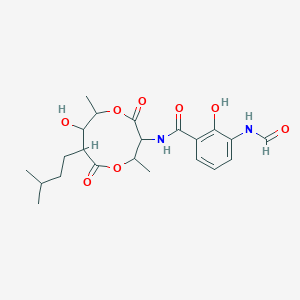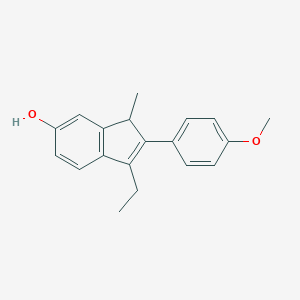
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is a chemical compound that belongs to the family of indene derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, protect against neuronal damage, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol in lab experiments is its ability to modulate various biochemical and physiological processes in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol. One area of research could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research could focus on developing new synthetic methods for producing the compound, which could lead to improved yields and increased efficiency. Additionally, future research could investigate the compound's potential toxicity and safety profile, which could help to inform its potential use in clinical settings.
Synthesemethoden
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol involves several steps. Initially, 4-methoxybenzaldehyde and 3-ethylindanone are reacted in the presence of a base to form the intermediate product. This intermediate product is then further reacted with methyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
Eigenschaften
CAS-Nummer |
153312-15-3 |
|---|---|
Produktname |
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3 |
InChI-Schlüssel |
PVAZIMYSHWSCCV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Synonyme |
4'-Me-indenestrol A indenestrol A 4'-monomethyl ethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



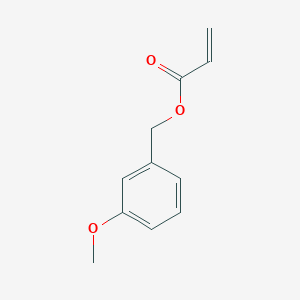
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
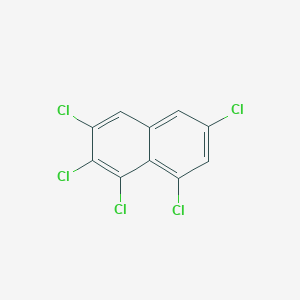
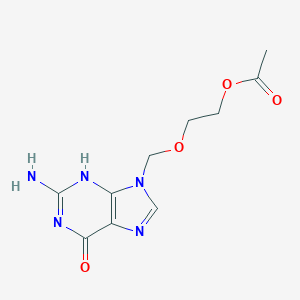
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
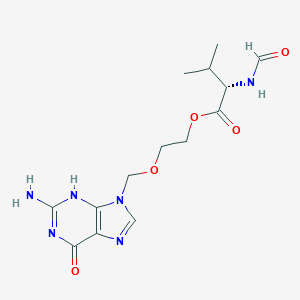
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
